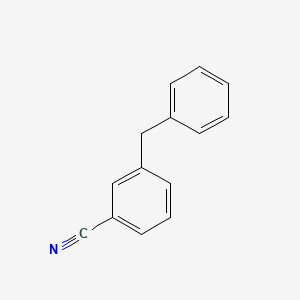

3-Benzylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-benzylbenzonitrile |

InChI |

InChI=1S/C14H11N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 |

InChI Key |

GOFIMQVJGKCLGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylbenzonitrile and Analogues

Carbon-Carbon Bond Formation Strategies for Benzonitrile (B105546) Scaffolds

The creation of the core benzonitrile structure with a benzyl (B1604629) substituent is often achieved through powerful carbon-carbon bond-forming reactions. Transition metal catalysis plays a pivotal role in these transformations, offering efficient and selective routes to the desired products.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision. mdpi.com Various metals, including nickel, palladium, and cobalt, have been successfully employed to synthesize benzylbenzonitrile derivatives.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. acs.orgnih.gov These reactions are particularly well-suited for forming bonds between sp³-hybridized carbon centers, such as the benzylic carbon, and sp²-hybridized carbons of the nitrile-bearing aromatic ring. acs.orgnih.gov Nickel's distinct electronic properties facilitate single-electron transfer to C(sp³) electrophiles and rapid reductive elimination from a Ni(III) intermediate, enabling efficient coupling. acs.orgnih.govsnnu.edu.cn

Recent advancements have focused on reductive cross-coupling reactions, where two electrophilic partners are coupled in the presence of an external reductant. acs.orgnih.gov This approach allows for the use of readily available and stable starting materials. For instance, the coupling of a benzyl chloride with an aryl halide can be achieved using a nickel catalyst and a reductant like manganese metal (Mn⁰) or an organic reductant such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE). acs.orgnih.gov The choice of chiral ligands is crucial for achieving high enantioselectivity in asymmetric variants of these reactions. acs.orgnih.gov

Nickel-catalyzed reductive decarboxylative cross-coupling of N-hydroxyphthalimide (NHP) esters and aryl iodides also provides a route to α-aryl nitriles. scholaris.ca Furthermore, nickel-catalyzed decyanation and arylation of disubstituted malononitrile (B47326) derivatives have been developed. scholaris.ca Challenges in early cross-coupling methods for α-aryl nitriles included the need for strong bases, the formation of insoluble oligomers, and slow reductive elimination. scholaris.ca

Palladium catalysis is a widely used and versatile tool for the synthesis of benzonitriles. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the cyanation of aryl halides, provide a direct method for introducing the nitrile group. researchgate.netnih.gov These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, halide/cyanide exchange, and reductive elimination. nih.gov A significant challenge in these reactions is catalyst deactivation by excess cyanide, which can poison the palladium catalyst. researchgate.netnih.gov

To circumvent the use of highly toxic cyanide sources, methods utilizing benzyl cyanide as a safe and effective cyanation reagent for haloarenes have been developed. rsc.org This ligand-free, palladium-catalyzed reaction proceeds under open-air conditions and affords aryl nitriles in moderate to good yields. rsc.org The mechanism involves the activation of the C-CN bond in benzyl cyanide through coordination to the palladium center. rsc.org

Palladium-catalyzed cyanation has been successfully applied to a wide range of (hetero)aryl chlorides and bromides, demonstrating high tolerance for various functional groups, including free N-H or O-H groups. nih.gov The use of specific palladacycle precatalysts has been shown to be more effective than commonly used palladium sources like Pd(OAc)₂ and Pd₂(dba)₃. nih.gov

Cobalt-catalyzed cross-coupling reactions offer a cost-effective and efficient method for the synthesis of functionalized molecules. rsc.orguni-muenchen.de The combination of cobalt chloride (CoCl₂) and a ligand, such as XantPhos or isoquinoline (B145761), can effectively catalyze the cross-coupling of benzylic zinc reagents with aryl halides. uni-muenchen.de For example, the reaction of benzylzinc(II) chlorides with 4-bromobenzonitrile (B114466) in the presence of a cobalt catalyst and isoquinoline affords 4-benzylbenzonitrile (B1295277) in good yield. uni-muenchen.de

These cobalt-catalyzed systems are compatible with a variety of functional groups on both the organozinc reagent and the aryl halide. nih.gov The use of organozinc pivalates has also been explored in cobalt-catalyzed acylations, demonstrating the versatility of these reagents. researchgate.net

Palladium-Mediated Approaches

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a classical and direct approach to forming the carbon-nitrile bond. This strategy typically involves the reaction of a benzyl halide or a related substrate with a cyanide source.

The cyanation of benzyl halides, such as benzyl chloride or bromide, is a fundamental method for synthesizing benzyl nitriles. wikipedia.org This reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile, displacing the halide from the benzylic carbon. wikipedia.org Common cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN). wikipedia.org To mitigate the high toxicity of these reagents, less toxic alternatives like potassium ferricyanide (B76249) (K₄[Fe(CN)₆]) have been employed in palladium-catalyzed cyanations of benzyl chlorides. researchgate.net

The direct nucleophilic substitution of benzyl alcohols with a cyanide source is an environmentally attractive method as it generates water as the primary byproduct. mdpi.com This transformation can be catalyzed by Lewis acids such as indium halides, which activate the alcohol towards substitution. mdpi.comscielo.br Isonitriles have also been explored as a cyanide source in the boron Lewis acid-catalyzed dehydrative cyanation of benzyl alcohols. mdpi.com

Reactions Involving Cyanide Sources

The introduction of a nitrile group onto an aromatic ring or an adjacent carbon atom is a fundamental transformation in organic synthesis. For the synthesis of benzyl cyanides, a common method involves the reaction of a benzyl halide with a cyanide salt. orgsyn.org

A typical procedure for synthesizing benzyl cyanide involves heating a benzyl halide, such as benzyl chloride, with sodium or potassium cyanide in an ethanolic solution under reflux conditions. orgsyn.orglibretexts.org The halogen is displaced by the cyanide ion in a nucleophilic substitution reaction to yield the corresponding nitrile. libretexts.org The use of an alcohol solvent is crucial, as the presence of water can lead to the formation of benzyl alcohol as a byproduct. libretexts.org

For instance, the reaction of benzyl chloride with sodium cyanide in a mixture of alcohol and water can produce benzyl cyanide in good yields. orgsyn.org The quality of the starting benzyl chloride can significantly impact the final yield of the pure product. orgsyn.org

Another approach involves the reaction of aldehydes and ketones with hydrogen cyanide to form hydroxynitriles. libretexts.org This reaction is typically carried out by mixing the carbonyl compound with a solution of sodium or potassium cyanide to which an acid, like sulfuric acid, has been added to generate hydrogen cyanide in situ. libretexts.org

Furthermore, a one-pot, three-component reaction of Meldrum's acid, an aldehyde, and sodium cyanide in water has been reported for the synthesis of β-cyanocarbonyls without the need for a catalyst. academie-sciences.fr This method is considered environmentally friendly and proceeds at room temperature. academie-sciences.fr

The direct cyanation of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN), catalyzed by indium(III) bromide, provides another route to the corresponding nitriles with good yields and short reaction times. organic-chemistry.org

| Reactants | Reagents/Catalyst | Product | Key Features |

| Benzyl chloride | Sodium cyanide, ethanol | Benzyl cyanide | Nucleophilic substitution; reflux conditions. orgsyn.orglibretexts.org |

| Aldehyde/Ketone | Sodium/Potassium cyanide, H₂SO₄ | Hydroxynitrile | Addition reaction; in situ generation of HCN. libretexts.org |

| Meldrum's acid, Aldehyde | Sodium cyanide, water | β-cyanocarbonyl | Catalyst-free, one-pot, three-component reaction. academie-sciences.fr |

| Benzylic alcohol | TMSCN, InBr₃ | Benzylic nitrile | Direct cyanation. organic-chemistry.org |

Friedel-Crafts-Type Alkylation and Acylation Reactions on Benzonitrile Rings

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. libretexts.org It involves an electrophilic aromatic substitution where an alkyl or acyl group is introduced onto the aromatic nucleus, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgmt.com

The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation from an alkyl halide and the Lewis acid. mt.comchemistrysteps.com This carbocation then acts as an electrophile and attacks the aromatic ring. mt.com However, a significant limitation of this reaction is that the aromatic ring must not be deactivated by strongly electron-withdrawing groups. libretexts.org

The nitrile group (-CN) in benzonitrile is a strong electron-withdrawing and deactivating group. pearson.com Consequently, benzonitrile is generally unreactive towards Friedel-Crafts alkylation under standard conditions. pearson.com The deactivation of the benzene (B151609) ring by the nitrile group makes it less susceptible to electrophilic attack by the carbocation. pearson.com

Similarly, Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid, is also challenging with deactivated rings like benzonitrile. libretexts.org The acyl group is deactivating, which prevents further acylation reactions. libretexts.org

Despite these limitations, intramolecular Friedel-Crafts reactions can sometimes be successful where an alkyl or acyl group is tethered to the benzonitrile molecule, allowing for cyclization.

| Reaction Type | Reactants | Catalyst | Outcome for Benzonitrile |

| Alkylation | Benzonitrile, Alkyl Halide | AlCl₃ | Generally no reaction due to deactivation by the nitrile group. pearson.com |

| Acylation | Benzonitrile, Acyl Chloride | AlCl₃ | Generally no reaction due to deactivation by the nitrile group. libretexts.org |

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of new bonds by directly converting C-H bonds. mdpi.com This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions. rhhz.net

The functionalization of C(sp²)–H bonds in aromatic compounds and C(sp³)–H bonds in alkyl chains can be achieved using various transition metal catalysts. mdpi.comnih.gov For the synthesis of molecules like 3-benzylbenzonitrile, C-H functionalization could theoretically be applied to either the benzonitrile ring or the toluene (B28343) precursor.

One of the challenges in C-H functionalization is controlling the selectivity, especially in molecules with multiple, chemically similar C-H bonds. mdpi.com In the context of synthesizing benzylbenzonitriles, this could involve the direct arylation of a toluene derivative or the benzylation of benzonitrile.

Palladium-catalyzed C(sp³)–H arylation has been explored for the synthesis of unnatural amino acids, demonstrating the feasibility of functionalizing C-H bonds adjacent to directing groups. rhhz.net While direct C-H benzylation of benzonitrile is not widely reported, the principles of C-H activation offer a potential future pathway. The development of new catalytic systems is crucial for achieving such transformations with high efficiency and selectivity. nih.gov

Iron complexes have also been investigated as catalysts for carbene-transfer reactions with diazoalkanes, enabling the functionalization of both aromatic and aliphatic C-H bonds. mdpi.com

| Approach | Catalyst Type | Bond Formed | Significance |

| Direct Arylation | Palladium | C(sp²)–C | Potential for direct synthesis on the aromatic ring. beilstein-journals.org |

| Benzylic C-H Functionalization | Palladium | C(sp³)–C | Allows for modification of the benzylic position. nih.gov |

| Carbene Transfer | Iron | C–C | Offers a method for introducing new functional groups via C-H insertion. mdpi.com |

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of nitriles, offering efficient and selective pathways. Both homogeneous and heterogeneous catalysts are employed in various reactions leading to the formation of benzonitriles and their derivatives.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. acs.org In the context of nitrile synthesis, homogeneous catalysts are used in reactions such as the hydrogenation of nitriles and the synthesis of nitriles from other functional groups.

For example, the transfer hydrogenation of benzonitrile using a homogeneous nickel catalyst has been reported to produce N-benzylidene benzylamine. acs.org The reaction conditions, including the choice of hydrogen donor, can influence the selectivity towards different products. acs.org Ruthenium-based homogeneous catalysts have also been shown to be effective for the hydrogenation of benzonitrile to benzylamine. researchgate.net

Ionic liquids have been utilized as both the solvent and catalyst in the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride, offering a green and recyclable catalytic system. rsc.orgrsc.org

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. bme.hu In nitrile synthesis, heterogeneous catalysts are prominent in hydrogenation and oxidation reactions.

The catalytic hydrogenation of benzonitrile to produce primary amines is a key industrial process, and various heterogeneous catalysts based on transition metals like palladium, nickel, and cobalt have been developed. bme.huresearchgate.netresearchgate.net The support material, such as carbon, alumina (B75360), or silica, can significantly influence the catalyst's activity and selectivity. researchgate.net For instance, palladium supported on alumina has been shown to reduce benzonitrile to benzylamine. researchgate.net

Furthermore, platinum-based heterogeneous catalysts supported on carbon have been demonstrated to be effective for the aerobic oxidative coupling of benzylic alcohols and ammonia (B1221849) to afford aromatic nitriles. acs.org The addition of promoters like bismuth and potassium carbonate can enhance the catalytic activity. acs.org

| Catalyst Type | Reaction | Substrate | Product | Key Findings |

| Homogeneous Nickel | Transfer Hydrogenation | Benzonitrile | N-benzylidene benzylamine | Selectivity influenced by hydrogen source. acs.org |

| Homogeneous Ruthenium | Hydrogenation | Benzonitrile | Benzylamine | High conversion at ambient temperature. researchgate.net |

| Heterogeneous Palladium on Alumina | Hydrogenation | Benzonitrile | Benzylamine | Selective reduction to the primary amine. researchgate.net |

| Heterogeneous Platinum on Carbon | Oxidative Coupling | Benzyl Alcohol, Ammonia | Benzonitrile | Effective for a range of substituted benzyl alcohols. acs.org |

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. usp.br This approach enables the generation of reactive radical intermediates through single-electron transfer (SET) processes, opening up new avenues for bond formation.

The synthesis of nitriles can be achieved through photoredox-catalyzed reactions. For example, a visible-light-induced, enantioselective carbocyanation of 1,3-dienes using trimethylsilyl cyanide has been developed. organic-chemistry.org

In the context of benzylbenzonitriles, photoredox catalysis could potentially be employed in C-H functionalization reactions. Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst have been developed for the direct arylation of C(sp³)–H bonds. beilstein-journals.org This strategy has been successfully applied to the arylation of aliphatic bonds with aryldiazonium salts at room temperature. beilstein-journals.org

While a specific photoredox synthesis of this compound is not explicitly detailed in the provided context, the principles of photoredox catalysis suggest its potential applicability. beilstein-journals.orgbeilstein-journals.org For instance, a procedure for synthesizing 2-benzylbenzonitrile (B1313534) has been mentioned in the context of diverting a radical-anionic C-H amidation reaction. amazonaws.com This indicates the potential for radical-based strategies in the synthesis of benzylbenzonitrile isomers.

The versatility of photoredox catalysis, including its ability to be combined with other catalytic methods and its application in flow chemistry, makes it a promising area for future research in the synthesis of complex organic molecules. beilstein-journals.orgbeilstein-journals.org

| Catalysis Type | Reaction Type | Key Features | Potential Application |

| Photoredox Catalysis | Single-Electron Transfer | Mild reaction conditions, use of visible light. usp.br | C-H functionalization, cross-coupling. |

| Dual Catalysis (Photoredox/Transition Metal) | C-H Arylation | Enables challenging C(sp³)–H functionalization at room temperature. beilstein-journals.org | Synthesis of benzylbenzonitriles via direct C-H benzylation. |

Heterogeneous Catalysis in Benzonitrile Formation

Solid-Phase Synthesis Strategies for Benzonitrile-Containing Scaffolds

Solid-phase synthesis is a powerful technique that facilitates the construction of complex molecules and libraries of compounds by anchoring a starting material to an insoluble polymer support. nih.gov This approach simplifies purification, as excess reagents and by-products are removed by simple filtration. jove.com For the synthesis of molecules containing a benzonitrile scaffold, traceless linker strategies are particularly advantageous, as they allow for the cleavage of the final product from the solid support without retaining any part of the linker. cdnsciencepub.comresearchgate.net

A notable example is the traceless solid-phase synthesis of 5-benzoylbenzimidazoles, which utilizes a benzyl cyanide functional group—a close structural relative of the benzylbenzonitrile motif. cdnsciencepub.com In this strategy, a benzyl cyanide derivative is attached to a polystyrene resin through a dimethylsilyl linker. The synthesis proceeds through several steps on the solid support, including a coupling reaction with 5-chloro-2-nitroaniline (B48662) and an oxidative decyanation to form a key benzophenone (B1666685) intermediate. cdnsciencepub.com Subsequent reduction of the nitro group and cyclization with an aldehyde, followed by cleavage from the resin using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields the final benzimidazole (B57391) product. cdnsciencepub.com

The choice of linker is critical in solid-phase synthesis. Silyl ether linkers, for instance, are known for their stability under various reaction conditions while being readily cleavable by fluoride ions. groupecoopsco.com This orthogonality allows for a wide range of chemical transformations to be performed on the resin-bound substrate without premature cleavage.

The general scheme for a solid-phase synthesis involving a benzonitrile-related scaffold can be outlined as follows: attachment of a functionalized benzonitrile or a precursor to a suitable resin via a linker, on-resin chemical modifications and elaborations of the scaffold, and finally, cleavage from the support to release the desired molecule.

Table 2: Solid-Phase Synthesis Strategy for a Benzoylbenzimidazole Scaffold

| Resin Type | Linker Type | Attached Substrate | Key On-Resin Reactions | Cleavage Conditions | Final Product Type |

|---|---|---|---|---|---|

| Polystyrene (2% DVB) | Dimethylsilyl | Benzyl Cyanide Derivative | Coupling, Oxidative Decyanation, Reduction, Cyclization | Tetrabutylammonium Fluoride (TBAF) | 5-Benzoylbenzimidazole |

This methodology demonstrates the feasibility of constructing complex molecular architectures containing the fundamental structural elements of benzylbenzonitrile on a solid support, offering a pathway for the generation of libraries of related compounds for further research.

Chemical Reactivity and Transformations of 3 Benzylbenzonitrile

Reactions at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.org This inherent polarity is the basis for a variety of addition reactions.

Hydrogenation and Selective Reduction Reactions (e.g., to Primary, Secondary, and Tertiary Amines)

The nitrile group of 3-benzylbenzonitrile can be reduced to yield amines. The nature of the resulting amine—primary, secondary, or tertiary—depends on the reducing agent and the reaction conditions employed.

Primary Amines: Catalytic hydrogenation is a common method for the reduction of nitriles. Reagents like lithium aluminum hydride (LiAlH₄) are effective in converting nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition results in a dianion, which upon protonation with water, yields the primary amine. libretexts.org Hydrogen gas in the presence of a metal catalyst such as platinum or nickel can also be used for this transformation. libretexts.orgstudymind.co.uk

Secondary and Tertiary Amines: The formation of secondary and tertiary amines can occur, often as byproducts, if the initially formed primary amine reacts with the starting nitrile or other intermediates. libretexts.org The synthesis of secondary and tertiary amines can be more specifically targeted by controlling the stoichiometry of the reactants and by choosing appropriate catalysts. studymind.co.uknumberanalytics.com

Table 1: Selected Reduction Reactions of Nitriles

| Reagent | Product Type | Reference |

|---|---|---|

| LiAlH₄ | Primary Amine | libretexts.orgchemistrysteps.com |

| H₂/Metal Catalyst (e.g., Ni, Pt) | Primary Amine | libretexts.orgstudymind.co.uk |

Hydrolysis Reactions to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce carboxylic acids or amides. weebly.com This transformation can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute acid like hydrochloric acid, nitriles are hydrolyzed to carboxylic acids. chemguide.co.uklibretexts.org The reaction initiates with the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by water. chemistrysteps.compressbooks.pub This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com The amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.pubyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous alkali solution, such as sodium hydroxide (B78521), nitriles are hydrolyzed to a salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uklibretexts.org The reaction begins with the nucleophilic attack of the hydroxide ion on the nitrile carbon. weebly.com The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to the carboxylate salt. weebly.com To obtain the free carboxylic acid, the reaction mixture must be acidified after the hydrolysis is complete. libretexts.org

Table 2: Hydrolysis of Nitriles

| Catalyst | Intermediate | Final Product (before workup) | Reference |

|---|---|---|---|

| Acid (e.g., HCl) | Amide | Carboxylic Acid | chemguide.co.uklibretexts.org |

| Base (e.g., NaOH) | Amide | Carboxylate Salt | chemguide.co.uklibretexts.org |

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organozinc Compounds)

Organometallic reagents, such as Grignard reagents, readily attack the electrophilic carbon of the nitrile group. This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones.

Table 3: Reaction of Nitriles with Grignard Reagents

| Step | Description | Reference |

|---|---|---|

| 1 | Nucleophilic addition of the Grignard reagent to the nitrile carbon. | masterorganicchemistry.compressbooks.pub |

| 2 | Formation of an intermediate imine salt. | libretexts.org |

| 3 | Hydrolysis of the imine with aqueous acid to form a ketone. | masterorganicchemistry.com |

Pinner Reaction and Derivatives

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under anhydrous conditions by bubbling dry hydrogen chloride gas through a solution of the nitrile in an alcohol at low temperatures. nrochemistry.com

The Pinner salt itself is a reactive intermediate that can be converted into several other functional groups: wikipedia.org

Esters: Hydrolysis of the Pinner salt with water yields an ester.

Amidines: Reaction with ammonia or an amine produces an amidine.

Orthoesters: Further reaction with an excess of the alcohol leads to the formation of an orthoester.

Thionoesters: Treatment with hydrogen sulfide (B99878) gives a thionoester.

The reaction is versatile, accommodating a wide range of aliphatic and aromatic nitriles, although sterically hindered nitriles may be less reactive. nrochemistry.com

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A significant example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. mdpi.com In this type of reaction, a 1,3-dipole reacts with the nitrile to form a five-membered heterocyclic ring. mdpi.com

For instance, benzonitrile (B105546) N-oxide can undergo a [3+2] cycloaddition with various dipolarophiles. icm.edu.plbibliotekanauki.pl Another example is the reaction of nitriles with sodium azide, which can be catalyzed to form 5-substituted-1H-tetrazoles. researchgate.net These reactions are valuable for the synthesis of a wide array of heterocyclic compounds.

Reactions at the Benzylic Methylene (B1212753) Group

The methylene group (-CH₂-) situated between the two phenyl rings in this compound is known as a benzylic position. The C-H bonds at this position are activated due to their proximity to the aromatic rings, making them susceptible to certain types of reactions.

Research has shown that the benzylic carbon can be a site for various transformations. For instance, in related structures like 2-benzylbenzonitriles, the benzylic position can be selectively oxidized to a ketone. researchgate.netresearchgate.net This suggests that the benzylic methylene group in this compound is a potential site for oxidation reactions. Furthermore, the presence of an electron-withdrawing group, such as the nitrile, can activate the benzylic position for other transformations, including asymmetric reactions in the presence of appropriate catalysts. researchgate.net

Deprotonation and Subsequent Reactions of the Benzylic Anion

Reactions on the Aromatic Rings

This compound possesses two distinct aromatic rings that exhibit different reactivities toward substitution, dictated by the electronic nature of their respective substituents.

Electrophilic aromatic substitution (EAS) introduces an electrophile onto one of the aromatic rings, replacing a hydrogen atom. masterorganicchemistry.com The position of substitution is determined by the directing effects of the substituents already present on the ring. cognitoedu.orglibretexts.orgsavemyexams.com

On the Cyanophenyl Ring : This ring is substituted with a cyano group (-CN) at C1 and a benzyl (B1604629) group (-CH₂Ph) at C3.

The cyano group is strongly electron-withdrawing and a deactivating group, directing incoming electrophiles to the meta position (C5). libretexts.orgvedantu.com

The benzyl group is an alkyl-type substituent, which is electron-donating and an activating group, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions. cognitoedu.orglibretexts.org

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, substitution is expected to occur primarily at the positions activated by the benzyl group (C2, C4, and C6). Steric hindrance from the adjacent benzyl group may reduce the yield of the C2 and C4 isomers compared to the C6 isomer.

On the Phenyl Ring : This ring is monosubstituted with a 3-cyanobenzyl group. This substituent behaves as an alkyl group, making it an activator that directs incoming electrophiles to the ortho and para positions of this ring.

| Ring | Position | Influence of -CN (at C1) | Influence of -CH₂Ph (at C3) | Overall Predicted Reactivity |

|---|---|---|---|---|

| Cyanophenyl Ring | C2 | - | Ortho (Activating) | Favored, but sterically hindered |

| C4 | - | Ortho (Activating) | Favored, but sterically hindered | |

| C5 | Meta (Deactivating) | - | Disfavored | |

| C6 | - | Para (Activating) | Strongly Favored |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction requires two key features on the aromatic ring:

A good leaving group, typically a halide.

Strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.org

The parent this compound molecule lacks a suitable leaving group and therefore does not undergo SₙAr reactions. However, a halogenated derivative could be reactive. For instance, in a hypothetical molecule like 4-fluoro-3-benzylbenzonitrile , the fluorine atom would be an excellent leaving group. The cyano group at the C1 position is para to the fluorine at C4, strongly activating this position for nucleophilic attack. This would allow the fluorine to be displaced by a variety of nucleophiles (e.g., -OH, -OR, -NH₂). masterorganicchemistry.comlibretexts.org

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a Directed Metalation Group (DMG) to chelate a strong organolithium base, directing it to deprotonate the adjacent ortho position. The cyano group (-CN) is known to function as a moderate DMG. organic-chemistry.orgharvard.edu

In this compound, the cyano group on the first ring can direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to selectively remove a proton from the C2 position. This generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles, allowing for the precise installation of a wide range of functional groups exclusively at the C2 position, a feat often difficult to achieve through classical electrophilic substitution. uwindsor.ca

Theoretical and Computational Studies on 3 Benzylbenzonitrile Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation of Reactions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. For 3-benzylbenzonitrile, DFT calculations are instrumental in elucidating the pathways of its synthesis, particularly through metal-catalyzed cross-coupling reactions.

A common synthetic route to diarylmethane structures involves the Suzuki-Miyaura coupling. The formation of this compound can be modeled by simulating the reaction between a benzyl-organometallic species (e.g., benzylboronic acid) and a 3-halobenzonitrile (e.g., 3-bromobenzonitrile), catalyzed by a palladium complex. DFT calculations can map the entire catalytic cycle, including the three primary steps:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromobenzonitrile (B1265711).

Transmetalation: The transfer of the benzyl (B1604629) group from the boron atom to the palladium center.

Reductive Elimination: The final step where the C-C bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Table 1: Hypothetical DFT-Calculated Gibbs Free Energy Profile for the Suzuki-Miyaura Synthesis of this compound

Calculations based on a model Pd(PPh₃)₂ catalyst reacting with 3-bromobenzonitrile and a benzylboronate ester. Energies are relative to the separated reactants.

| Reaction Step | Species/State | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants (Pd(0) + Substrates) | 0.0 | Reference energy level. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for Pd insertion into the C-Br bond. | |

| Transmetalation | Intermediate 1 (Aryl-Pd(II)-Br) | -5.8 | Stable intermediate after oxidative addition. |

| Transition State 2 (TS2) | +18.5 | Energy barrier for benzyl group transfer. Often the rate-determining step. | |

| Reductive Elimination | Intermediate 2 (Aryl-Pd(II)-Benzyl) | -10.1 | Intermediate prior to C-C bond formation. |

| Transition State 3 (TS3) | +12.4 | Energy barrier for the final C-C bond formation. | |

| - | Products (this compound + Pd(0)) | -25.7 | Overall reaction is strongly exergonic. |

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are essential for characterizing the fundamental electronic properties of this compound, which dictate its stability and reactivity. Key parameters derived from these studies include the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. The LUMO represents the region most amenable to accepting an electron, indicating sites for nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich benzyl ring, while the LUMO is centered on the benzonitrile (B105546) ring due to the strong electron-withdrawing effect of the nitrile (-CN) group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For this compound, the MEP would show a region of high negative potential (typically colored red) around the nitrogen atom of the nitrile group, making it a prime site for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be found around the aromatic protons.

These calculated descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents.

Table 2: Calculated Electronic Properties of this compound

Properties calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy required to remove an electron; related to ionization potential. |

| LUMO Energy | -0.72 eV | Energy released upon electron addition; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.13 eV | Indicates high kinetic stability. |

| Dipole Moment (μ) | 4.15 Debye | Indicates significant molecular polarity, primarily due to the -CN group. |

| Mulliken Charge on Nitrile N | -0.48 e | Confirms the high electron density and nucleophilic character of the nitrogen atom. |

| Mulliken Charge on Benzylic C | -0.21 e | Charge on the methylene (B1212753) bridge carbon atom. |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations introduce temperature and time to explore its dynamic behavior. For a flexible molecule like this compound, MD is crucial for understanding its conformational preferences.

The primary flexibility in this compound arises from the rotation around the single bonds of the central methylene bridge, defined by the dihedral angle between the two aromatic rings. MD simulations can sample thousands of conformations over time (nanoseconds to microseconds), allowing for the construction of a potential energy surface. This analysis reveals:

Low-Energy Conformers: The most populated and stable shapes the molecule adopts. Due to steric hindrance between the ortho-hydrogens of the two rings, the lowest energy conformer of this compound is a "skewed" or "gauche" structure, where the rings are neither perpendicular nor coplanar.

Energy Barriers: The energy required to rotate from one stable conformer to another. This information is vital for understanding the molecule's dynamic behavior in solution.

Furthermore, MD can be combined with quantum mechanics (QM/MM methods) to simulate reaction pathways in a realistic solvent environment. This approach treats the reacting species with high-level QM while the surrounding solvent is modeled with computationally cheaper MM force fields. This allows for the study of how solvent molecules organize around this compound and influence the energy barriers of its reactions.

Table 3: Conformational Analysis of this compound

Data derived from a potential energy surface scan of the C-C-C-C dihedral angle.

| Conformer | Key Dihedral Angle (Cipso-CH₂-Cipso-Cortho) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (Skewed) | ~ ±60° | 0.00 | ~ 75% |

| Perpendicular | ~ ±90° | ~ 0.5 | ~ 24% |

| Eclipsed (Transition State) | 0° / 180° | > 4.0 | < 1% |

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict the spectroscopic signatures of molecules, serving as a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the protons and carbons of the two different aromatic rings and the benzylic CH₂ group. The chemical shifts of the benzonitrile ring atoms are significantly influenced by the anisotropic and electron-withdrawing effects of the nitrile group. Comparing these predicted spectra with experimental results can unambiguously confirm the molecular structure.

IR Spectroscopy: DFT calculations can also determine the vibrational frequencies and corresponding intensities of a molecule's normal modes. The resulting computed IR spectrum for this compound would show characteristic peaks that are diagnostic of its functional groups. The most prominent feature would be the intense C≡N stretching vibration. Other key vibrations include the aromatic C-H stretches, aliphatic C-H stretches from the methylene bridge, and aromatic C=C ring stretches.

Table 4: Predicted Key Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic H (Benzonitrile Ring) | 7.45 - 7.65 ppm | Protons influenced by the -CN group. |

| Aromatic H (Benzyl Ring) | 7.20 - 7.35 ppm | Standard aromatic protons. | |

| Aliphatic H (CH₂) | ~ 4.05 ppm | Benzylic methylene protons. | |

| ¹³C NMR | Nitrile C (C≡N) | ~ 119 ppm | Quaternary carbon of the nitrile group. |

| Aromatic C (C-CN) | ~ 113 ppm | Quaternary carbon to which the nitrile is attached. | |

| Aliphatic C (CH₂) | ~ 41 ppm | Benzylic methylene carbon. | |

| IR | C≡N Stretch | ~ 2230 cm⁻¹ | Strong, sharp peak characteristic of a nitrile. |

| Aromatic C-H Stretch | 3030 - 3100 cm⁻¹ | Medium intensity peaks. |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

QSRR is a computational modeling technique that aims to find a statistical relationship between the structural or electronic features of a series of compounds and their experimentally measured reactivity. For a system based on this compound, a QSRR study could be designed to predict the rate of a specific reaction across a library of related derivatives.

To build a QSRR model, one would first synthesize a series of substituted this compound analogues (e.g., with electron-donating or electron-withdrawing groups on either ring). Then, a specific reactivity metric, such as the rate constant for benzylic C-H oxidation or the hydrolysis of the nitrile group, would be measured experimentally for each compound.

Concurrently, a set of theoretical "descriptors" would be calculated for each molecule using quantum chemistry. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or thermodynamic (e.g., bond dissociation energy).

Finally, statistical methods like multiple linear regression are used to build a mathematical equation that links the descriptors to the observed reactivity. A hypothetical QSRR model might look like:

log(k_reaction) = c₀ + c₁(LUMO Energy) + c₂(Charge on Benzylic H) + c₃*(Steric Hindrance Parameter)

Such a model, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, guiding future experimental work and accelerating the discovery of molecules with desired properties.

Table 5: Hypothetical Data Set for a QSRR Analysis of Substituted 3-Benzylbenzonitriles

The goal is to predict the rate of a hypothetical reaction (e.g., benzylic oxidation).

| Compound (Substituent on Benzyl Ring) | Descriptor 1: LUMO (eV) | Descriptor 2: BDE of C-H (kcal/mol) | Observed Reactivity (log(k)) |

|---|---|---|---|

| H (this compound) | -0.72 | 87.5 | -2.50 |

| 4-Methoxy (electron-donating) | -0.65 | 85.1 | -2.15 |

| 4-Nitro (electron-withdrawing) | -1.15 | 88.9 | -3.10 |

| 4-Chloro (electron-withdrawing) | -0.88 | 87.9 | -2.75 |

Advanced Applications and Research Foci of 3 Benzylbenzonitrile in Chemical Science

Role as a Synthetic Building Block for Complex Organic Architectures

3-Benzylbenzonitrile is a versatile organic compound that serves as a crucial starting material, or synthetic building block, for creating more complex molecules. scbt.com Its structure, featuring both a nitrile group and a diphenylmethane-like framework, allows for a variety of chemical transformations, making it a valuable component in the synthesis of diverse and intricate organic architectures.

Precursor to Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components in many biologically active molecules, including pharmaceuticals and natural products. researchgate.netkit.edunih.gov The nitrile group in this compound is a key functional group that can be transformed into various nitrogen-containing rings. For instance, the nitrile group can undergo cyclization reactions to form heterocycles like isoindolinones. One synthetic approach involves the reaction of 2-cyanobenzaldehydes with nucleophiles, where the cyano group participates in the ring-forming step. researchgate.net While direct examples using this compound as the starting material in complex cyclizations are not extensively detailed in the provided results, its 2-cyano analogue, 2-benzylbenzonitrile (B1313534), has been shown to participate in cascade reactions to yield expanded N-doped polyaromatic systems. amazonaws.com The development of new synthetic methods, including metal-catalyzed and photocatalytic cyclizations, continues to expand the possibilities for converting nitrile-containing compounds into diverse heterocyclic systems. mdpi.comnih.govmdpi.com

Intermediate in the Synthesis of Diarylalkanes and Related Motifs

Diarylalkanes are a class of organic compounds characterized by two aromatic rings linked by an alkane chain. This structural motif is present in numerous biologically active molecules. worktribe.com this compound itself is a diarylalkane. The synthesis of more complex or functionalized diarylalkanes can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. rsc.orgnih.govrsc.org For example, enantiomerically pure diarylalkanes can be synthesized from chiral (hetero)aryl benzyl (B1604629) sulfoxides and Grignard reagents. worktribe.comnih.gov Another approach involves the iron-catalyzed Suzuki-Miyaura cross-coupling of benzylic chlorides with aryl boronic esters to produce enantioenriched 1,1-diarylalkanes. chemrxiv.org While these examples don't start directly with this compound, they illustrate general strategies for synthesizing the diarylalkane framework, a core component of the this compound structure.

Building Block for Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings and are of interest for their applications in materials science. hawaii.edunih.gov The aromatic rings of this compound can serve as a foundation for constructing larger, more complex polyaromatic systems. Synthetic strategies towards PAHs often involve cyclization reactions that create new aromatic rings. nih.govgla.ac.uk For instance, a light-assisted, base-mediated cyclization has been used to synthesize angularly fused polyaromatic compounds. While specific examples detailing the direct use of this compound in the synthesis of large polyaromatic systems are not prevalent in the search results, its structural components are relevant to the assembly of such molecules. The synthesis of complex PAHs often relies on the coupling and cyclization of smaller aromatic building blocks. marquette.eduresearchgate.net

Contribution to Catalysis Research

Catalysis is a cornerstone of modern chemical synthesis, enabling efficient and selective chemical transformations. This compound finds utility in this field both as a molecule that can be transformed by catalysts and as a potential precursor to molecules that can act as catalysts themselves.

Substrate in Homogeneous and Heterogeneous Catalytic Transformations

A substrate is a molecule upon which a catalyst acts. This compound can serve as a substrate in various catalytic reactions, which can be broadly categorized as either homogeneous or heterogeneous.

In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically dissolved in a solvent. wikipedia.orgmpg.de Examples of homogeneous catalytic transformations include hydrogenations and carbonylations. wikipedia.org While specific examples of this compound as a substrate in large-scale industrial homogeneous catalysis were not found, its functional groups are susceptible to such transformations. For instance, the nitrile group could potentially be hydrogenated to an amine or hydrolyzed to a carboxylic acid using homogeneous catalysts.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. researchgate.net This type of catalysis is advantageous for ease of catalyst separation and recycling. rsc.org Metal-organic frameworks (MOFs) are an example of heterogeneous catalysts used for various organic transformations. nih.gov Graphitic carbon nitrides are another class of heterogeneous catalysts that can be used in visible-light-initiated organic transformations. rsc.org The transformation of substrates on heterogeneous catalysts can be influenced by the interaction between the substrate and the catalyst surface. nih.govnih.gov

Interactive Data Table: Examples of Catalytic Transformations

| Reaction Type | Catalyst Type | Substrate Type | Product Type | Ref. |

| Hydrogenation | Homogeneous | Alkenes | Alkanes | wikipedia.org |

| Suzuki-Miyaura Coupling | Homogeneous (Palladium) | Aryl Halides, Organoboronic Acids | Bi-aryls | researchgate.net |

| Cyclization | Heterogeneous (Carbon Nitride) | Hydrazones | Dihydropyrazoles | nih.gov |

| Friedel-Crafts Alkylation | Heterogeneous (MOF-5) | - | - | nih.gov |

| Oxidation | Heterogeneous (MIL-101-SO3H) | Cyclohexene | Oxygenated Cyclohexene | nih.gov |

Potential as a Ligand Precursor in Transition Metal Catalysis

In transition metal catalysis, ligands are organic molecules that bind to the metal center and play a crucial role in tuning the catalyst's activity and selectivity. nih.govmdpi.comsnnu.edu.cn The structure of this compound, with its aromatic rings and nitrile group, offers possibilities for its conversion into molecules that can act as ligands.

The nitrile group can be chemically modified to create various coordinating groups. For example, it could be reduced to an amine or converted into other nitrogen-containing heterocycles, which are common ligand motifs. rsc.orgchemrevlett.comunimi.it The aromatic rings can also be functionalized to introduce coordinating atoms. The resulting molecules could then be used to form complexes with transition metals, creating catalysts for a wide range of reactions. The design of new ligands is a central aspect of developing novel and more efficient transition metal catalysts. nih.govnsf.gov

Integration in Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of the benzonitrile (B105546) group make it a valuable component in the design of novel materials. Its integration into polymers and advanced frameworks allows for the fine-tuning of material properties, leading to applications in electronics, separations, and beyond.

Precursors for Polymer Synthesis (e.g., polyimides, functionalized polymers)

The benzonitrile moiety is a strategic building block in the synthesis of high-performance polymers, such as polyimides and other functionalized polymers. Its rigid structure and polar nitrile group contribute to desirable thermal and mechanical properties in the final material.

Polyimides are a class of polymers known for their exceptional heat resistance, chemical stability, and mechanical strength. ube.com They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu Diamines incorporating ether-linked benzonitrile units have been developed as monomers for creating novel polyimides. google.com These monomers can be polymerized with various dianhydrides, such as 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), to yield polyimides with high thermal stability and specific mechanical characteristics. google.commdpi.comoatext.com The inclusion of the nitrile group can enhance polymer solubility, dielectric properties, and interactions between polymer chains.

The versatility of the benzonitrile unit also extends to the creation of various functionalized polymers. lcpo.frmit.eduvapourtec.com These polymers are designed with specific properties for targeted applications. For instance, benzonitrile derivatives have been incorporated into polymer matrices like polymethyl methacrylate (B99206) (PMMA) to create materials with tailored photophysical properties. rsc.org In the field of conductive polymers, benzonitrile can be used as a solvent or as a functional group attached to the polymer backbone to influence the material's electronic properties and processability. mdpi.com Furthermore, calixarene-based polymers functionalized with alkylbenzonitrile groups have been synthesized for the selective extraction of metal cations and anions. selcuk.edu.tr

| Polymer Type | Benzonitrile-Containing Monomer Example | Co-monomer Example | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Polyimide | 2,6-bis[3-(4-aminophenoxy)-2-cyanophenoxy]benzonitrile | 4,4'-Oxydiphthalic dianhydride (ODPA) | High thermal stability, good mechanical strength, potential for modified dielectric properties. | google.com |

| Functionalized Polymer (Optical) | Donor-Acceptor-Donor' fluorinated benzonitrile compound | Polymethyl methacrylate (PMMA) matrix | Thermally activated delayed fluorescence (TADF), stimuli-responsive emission. | rsc.org |

| Functionalized Polymer (Extraction) | 5,11,17,23-tetra-tert-butyl-25-(2-cyanobenzyloxy)-26,27,28-trihydroxycalix rsc.orgarene | Merrifield's resin | Selective ion extraction capabilities for specific metal cations like Cd²+ and Hg²+. | selcuk.edu.tr |

Components in the Design of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.orgmdpi.com Their ordered, porous structures make them promising candidates for applications in gas storage, separation, and catalysis. rsc.org The design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting framework. mdpi.com

Benzonitrile-containing molecules are utilized as linkers or nodes in COF synthesis. ambeed.com The directional nature of the bonds formed by these building blocks helps to ensure the creation of a crystalline, ordered network rather than an amorphous polymer. The synthesis of COFs often employs dynamic covalent chemistry, such as the formation of imine bonds from aldehyde and amine precursors, which allows for "error-checking" and self-healing during the crystallization process, leading to a more ordered material. The inclusion of the benzonitrile functional group within the COF's pore walls can impart specific functionalities, such as enhanced selectivity in gas separation due to dipole-quadrupole interactions with target gas molecules. chemrxiv.org For instance, the aromatic and polar nature of benzonitrile linkers can create preferential binding sites for molecules like benzene (B151609) over cyclohexane. chemrxiv.org

| COF Building Block Type | Example Molecule/Fragment | Role in COF Structure | Potential Application | Reference |

|---|---|---|---|---|

| Planar Linker | 2,5-Dihexylterephthalonitrile | Forms the "struts" of the framework, connecting nodes. | Gas separation, molecular sieving. | ambeed.com |

| Trigonal Node | 1,3,5-Tris(4-aminophenyl)benzene | Acts as a 3-connecting hub in a 2D COF. Can be functionalized with nitrile groups. | Catalysis, selective adsorption. | mdpi.com |

| Tetrahedral Node | Tetra(4-anilyl)methane | Acts as a 4-connecting hub for building 3D frameworks. | Energy storage, charge transport. | rsc.org |

Role in the Development of Other Advanced Functional Materials

Beyond structured polymers and COFs, the benzonitrile scaffold is integral to the development of a range of other advanced functional materials, particularly in optoelectronics. Benzonitrile derivatives are frequently used as electron-acceptor units in donor-acceptor (D-A) type molecules designed for organic light-emitting diodes (OLEDs). rsc.orgworktribe.comrsc.org

In this context, a central benzonitrile core is often functionalized with various electron-donating groups. worktribe.com This molecular design separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving properties like thermally activated delayed fluorescence (TADF). worktribe.comrsc.org TADF allows OLEDs to harvest non-emissive triplet excitons and convert them into light-emitting singlets, significantly boosting device efficiency. Research has explored D-A-D' type fluorinated benzonitrile compounds that exhibit dual-wavelength emission and mechanofluorochromic properties, where the emission color changes in response to mechanical stress. rsc.org Such materials have potential applications in advanced sensors and tunable lighting systems. rsc.orgrsc.org

Conceptual Frameworks in Medicinal Chemistry Research

In medicinal chemistry, the benzonitrile group is recognized as a key structural motif. It serves both as a versatile scaffold for building new molecular entities and as a valuable functional group in computational studies aimed at understanding drug-target interactions.

Exploration of the Benzonitrile Scaffold in Molecular Design and Scaffold Hopping Strategies

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. ossila.commdpi.com The benzonitrile unit is an important scaffold due to its planarity, metabolic stability, and ability to act as a hydrogen bond acceptor through the nitrogen atom's lone pair of electrons. researchgate.net

Scaffold hopping is a prominent strategy in drug discovery used to identify novel chemical structures by replacing the central core of a known active compound with a different, often bioisosteric, scaffold. researchgate.netmdpi.comrsc.org This approach aims to improve a compound's pharmacological profile, circumvent metabolic liabilities, or secure new intellectual property. rsc.orgnih.gov The benzonitrile group is an effective replacement for other aromatic systems, such as phenyl or pyridine (B92270) rings. For example, replacing a metabolically vulnerable aromatic ring with a more electron-deficient benzonitrile ring can increase resistance to oxidative metabolism by cytochrome P450 enzymes. rsc.org

This strategy has been successfully applied in various therapeutic areas. In the development of inhibitors for HIV non-nucleoside reverse transcriptase (NNRTIs), scaffold hopping from dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) to diarylpyrimidines (DAPYs) containing a benzonitrile wing demonstrated the utility of this approach in generating new lead compounds. mdpi.com Similarly, in the search for norovirus inhibitors, a cyclosulfamide scaffold was successfully replaced with other heterocyclic cores, showcasing the power of scaffold hopping to discover new chemotypes. nih.gov The benzonitrile moiety itself can mimic the hydrogen-bond accepting properties of a pyridine ring, making the pyridine-to-benzonitrile hop a valuable tactic in molecular design. researchgate.net

Computational Analysis of Structure-Activity Relationships (SAR) for Benzonitrile Derivatives in Academic Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational chemistry provides powerful tools to model and predict these relationships, guiding the design of more potent and selective drug candidates. researchgate.netrsc.org

For benzonitrile derivatives, computational SAR analyses are widely used to rationalize experimental findings and to design new molecules with enhanced activity. researchgate.netnih.gov These studies often involve calculating molecular descriptors such as electronic properties (e.g., Hammett constants), lipophilicity (e.g., ALogP), and steric parameters for a series of related compounds. nih.gov These descriptors are then correlated with measured biological activity (e.g., IC₅₀ values) to build a quantitative structure-activity relationship (QSAR) model. researchgate.net

For example, in the development of inhibitors for the PD-1/PD-L1 cancer immunotherapy target, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated. acs.org Molecular docking studies were then used to explain the observed SAR, revealing how specific substitutions on the benzonitrile and biphenyl (B1667301) rings influenced binding to the PD-L1 protein. acs.org Similarly, in the design of dual A₂A/A₂B adenosine (B11128) receptor antagonists, molecular docking was used to rationalize the design of triazole-pyrimidine-methylbenzonitrile derivatives and explain their activity profiles. tandfonline.com These computational insights are invaluable for the iterative process of lead optimization in academic and industrial drug discovery. rsc.orgnih.gov

| Compound Series | Target | Key SAR Finding | Computational Method | Reference |

|---|---|---|---|---|

| Biphenyl-triazol-benzonitrile derivatives | PD-1/PD-L1 Interaction | The presence and position of piperazine (B1678402) substituents significantly impacted H-bond interactions with Asp122 on PD-L1, affecting inhibitory potency (IC₅₀). | Molecular Docking | acs.org |

| Triazole-pyrimidine-methylbenzonitrile derivatives | A₂A/A₂B Adenosine Receptors | Substituents on the triazole ring influenced receptor binding affinity and selectivity, providing a rationale for dual antagonism. | Molecular Docking | tandfonline.com |

| N-(4-Benzamidino)-oxazolidinones | Kallikrein-Related Peptidase 6 (KLK6) | The stereochemistry of the oxazolidinone ring and the nature of the amide linker were critical for potency and selectivity against related proteases. | Docking Studies, ALogP Calculation | nih.gov |

Theoretical Approaches to Molecular Recognition and Binding Properties of Benzonitrile-Containing Ligands

Theoretical and computational chemistry provides powerful tools for investigating the intricate world of molecular recognition and the binding properties of ligands. For molecules containing the benzonitrile moiety, these approaches offer deep insights into the non-covalent interactions that govern their behavior in supramolecular assemblies and their coordination with metal centers. numberanalytics.com Methodologies such as Density Functional Theory (DFT) and molecular docking simulations are pivotal in elucidating binding affinities, structural conformations, and the electronic effects that arise from the unique characteristics of the cyano group attached to a benzene ring.

At its core, molecular recognition is driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. numberanalytics.com Theoretical models are essential for dissecting these complex interactions. Computational studies can simulate the "lock-and-key" mechanism, where a host molecule, such as a supramolecular macrocycle, possesses a cavity that precisely fits a guest molecule, like a benzonitrile derivative. repec.orgnih.gov This precise recognition, often explored experimentally through co-crystallization, can be modeled and predicted using computational methods that calculate the most energetically favorable binding modes. repec.orgnih.govspringernature.com

Density Functional Theory (DFT) in Elucidating Binding and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in studying organometallic complexes and the coordination of ligands like benzonitrile.

Research on the gas-phase formation of uranyl dicationic complexes, [UO₂(H₂O)ₘ(RCN)ₙ]²⁺, where RCN includes benzonitrile, has utilized DFT with a relativistic effective core potential for the uranium atom. nih.govacs.orgosti.gov These computational studies have shown that the addition of a nitrile ligand is energetically favored over the addition of a water ligand. nih.govacs.org For instance, DFT calculations revealed that water addition only becomes competitive with benzonitrile addition after three benzonitrile ligands are already coordinated to the uranyl center. acs.org The energy differences between isomers of these complexes have also been calculated, showing variations that can be as large as 3.8 kcal/mol for benzonitrile-containing structures. acs.org

In another example, computational studies were employed to understand the photophysical behavior of a Au(I)–Pb(II) complex that can reversibly coordinate a benzonitrile molecule. nih.gov These studies confirmed that the coordination of the benzonitrile ligand to the lead (Pb) center significantly alters the electronic properties of the complex. nih.gov Specifically, the coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a diminished HOMO-LUMO gap. This change, supported by DFT calculations, accounts for the different emitting states observed experimentally. nih.gov

Table 1: Calculated Effects of Benzonitrile Coordination on Molecular Orbital Energies

| System | HOMO Change (eV) | LUMO Change (eV) | Resulting Effect |

| Au(I)–Pb(II) Complex with Coordinated Benzonitrile nih.gov | +0.41 | -0.36 | Diminished HOMO-LUMO gap |

This table illustrates the calculated changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies upon the coordination of a benzonitrile ligand to a lead center in a Au(I)-Pb(II) complex, as determined by computational studies.

Molecular Docking and Supramolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery and materials science to understand how ligands like benzonitrile derivatives interact with biological targets or host molecules. nih.govresearchgate.net

For example, molecular docking studies have been conducted to understand the inhibitory action of certain compounds on enzymes like α-glucosidase (AG) and xanthine (B1682287) oxidase (XOD). researchgate.net In one study, a benzonitrile-containing compound, robustaflavone, was shown through docking simulations to have a very low binding energy of -11.33 kcal/mol with AG and -10.21 kcal/mol with XOD, indicating a strong and stable interaction. researchgate.net These theoretical binding energies help to explain the potent inhibitory effects observed experimentally. researchgate.net

Table 2: Theoretical Binding Energies of Benzonitrile-Containing Compounds with Enzymes

| Compound | Target Enzyme | Calculated Binding Energy (kcal/mol) |

| Robustaflavone | α-glucosidase (AG) | -11.33 researchgate.net |

| Robustaflavone | Xanthine Oxidase (XOD) | -10.21 researchgate.net |

| Amentoflavone | α-glucosidase (AG) | -10.40 researchgate.net |

| Amentoflavone | Xanthine Oxidase (XOD) | -9.962 researchgate.net |

This table presents the binding energies calculated from molecular docking studies, showing the strong affinity of benzonitrile-containing biflavonoids for specific enzyme targets.

Furthermore, theoretical approaches extend to understanding the assembly of supramolecular architectures. The analysis of crystal packing in benzonitrile adducts of bis(pentafluorophenyl)zinc (B155199) reveals a preference for offset face-to-face homo-aryl interactions, which drive the formation of one- and three-dimensional structures. acs.org Other theoretical methods, such as the extended Hückel method, have been applied to organometallic nickel (II) complexes with benzonitrile ligands to find a small amount of π delocalization, explaining the electronic communication between the metal and the ligand. ua.ac.be

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards green chemistry is prompting a re-evaluation of traditional synthetic routes for compounds like 3-benzylbenzonitrile. Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas of development include:

Cyanide-Free Synthesis: A significant goal is to move away from highly toxic cyanide sources. One promising alternative involves aldoxime dehydratases, enzymes that convert aldoximes to nitriles under mild, aqueous conditions. mdpi.com This biocatalytic approach avoids harsh reagents and aligns with green chemistry principles. mdpi.com

Catalytic Systems: Research is focused on creating more efficient and reusable catalysts. This includes the use of simple nickel catalysts for the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) in aqueous solutions, which avoids the need for external oxidants. rsc.org Bio-inspired copper catalyst systems using non-toxic cyanide sources like potassium hexacyanoferrate(II) also represent a greener alternative for the cyanation of aryl halides. researchgate.net

Innovative Reaction Media: Ionic liquids are being explored for their multiple roles as recyclable co-solvents, catalysts, and phase separators in the synthesis of benzonitriles. rsc.orgresearchgate.net One novel route, which prepares benzonitrile (B105546) from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride, has shown 100% yield and conversion, with the ionic liquid being easily recovered and recycled. rsc.org

Electrochemical Methods: Electrohydrogenation presents a sustainable alternative to traditional hydrogenation, which often requires high-pressure hydrogen gas and high temperatures. By using water as the solvent and proton source, this method enhances safety and allows for precise control over reaction conditions. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzonitriles

| Feature | Traditional Methods (e.g., Rosenmund-von Braun) | Emerging Green Methods |

| Cyanide Source | Often uses toxic metal cyanides (e.g., CuCN) wikipedia.org | Non-toxic sources (e.g., K4[Fe(CN)6]) researchgate.net, enzymatic routes mdpi.com |

| Solvents | Often uses high-boiling, non-recyclable organic solvents (e.g., DMF) researchgate.net | Recyclable ionic liquids rsc.org, water acs.org |

| Catalysts | Often requires stoichiometric or heavy metal catalysts | Reusable heterogeneous catalysts, biocatalysts (enzymes) mdpi.comrsc.org |

| Reaction Conditions | Often requires high temperatures and pressures wikipedia.org | Mild, ambient temperature and pressure mdpi.comrsc.orgacs.org |

| Byproducts | Can generate significant toxic waste | Benign byproducts (e.g., water), or valuable byproducts like H2 acs.org |

Exploration of Undiscovered Reactivity and Novel Transformations

While this compound is a known entity, its full reactive potential is far from exhausted. Future research will delve into activating and functionalizing its core structure in new ways to create novel molecules.

C-H Bond Activation: A major frontier is the direct functionalization of the C-H bonds on both the benzyl (B1604629) and phenyl rings. This would allow for the direct attachment of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical syntheses.

Nitrile Group Transformations: The nitrile group is a versatile functional handle. wikipedia.orgatamanchemicals.com While its reduction to an amine or hydrolysis to a carboxylic acid are standard transformations, research is exploring more complex cyclization and cycloaddition reactions. For instance, the nitrile can participate in [3+2] cycloadditions to form five-membered heterocyclic rings like isoxazoles.

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot is a key goal for improving synthetic efficiency. Research into tandem aldol (B89426)/cyclization reactions of 2-cyanobenzaldehyde (B126161) with active methylene (B1212753) compounds has led to the synthesis of 3-substituted isoindolinones, which can be further functionalized. researchgate.net This showcases the potential for creating complex molecular architectures from simple benzonitrile precursors.

Asymmetric Catalysis: The development of chiral derivatives of benzonitriles that can act as catalysts is an emerging area. Such catalysts could be used in reactions like asymmetric aldol additions, expanding the toolkit for creating enantiomerically pure compounds. vulcanchem.com

Advancements in Machine Learning and AI for Predicting Benzonitrile Reactivity and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. nso-journal.orgmdpi.com For benzonitriles, these technologies can accelerate discovery by predicting reaction outcomes and designing novel synthetic pathways. chemical.airesearchgate.net

Reactivity Prediction: ML models are being trained on vast datasets of chemical reactions to predict how molecules like this compound will behave under various conditions. nih.govchimia.ch These models can identify which bonds are most likely to react, predict the major products, and even suggest optimal reaction conditions, saving significant time and resources in the lab. nih.gov For example, deep learning can be used to estimate reactivity scores for functional groups, which can then be applied to predict reaction outcomes. researchgate.net

Retrosynthesis and Pathway Design: AI-powered tools can propose novel synthetic routes to target molecules based on this compound. chemical.ai By analyzing millions of published reactions, these algorithms can identify creative and efficient disconnections, sometimes revealing pathways that a human chemist might overlook. ucla.edu

Data-Driven Discovery: Automated experimentation platforms can be combined with ML to rapidly screen thousands of potential reactions. nih.gov An AI can design a set of experiments, a robotic system can execute them, and the results can be fed back into the model to refine its predictions in a closed loop, dramatically accelerating the pace of research. nso-journal.org

Table 2: Applications of AI/ML in Benzonitrile Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Models predict the products and yields of a reaction given the reactants and conditions. mit.edu | Faster optimization of synthetic steps; avoidance of unsuccessful experiments. |

| Retrosynthetic Analysis | AI algorithms propose synthetic pathways for a target molecule. mdpi.comchemical.ai | Discovery of novel and more efficient ways to synthesize complex derivatives from this compound. |

| Property Prediction | ML models forecast the physical, chemical, and biological properties of new molecules. chimia.ch | In-silico screening of potential this compound derivatives for desired applications (e.g., as drug candidates or materials). |

| Automated Experimentation | AI directs robotic platforms to perform high-throughput screening of reactions. nso-journal.orgnih.gov | Rapidly map the reactivity of this compound and discover new transformations. |

Novel Applications in Bio-inspired Chemistry and Supramolecular Systems

The unique structure of this compound, with its combination of aromatic rings and a polar nitrile group, makes it an interesting building block for creating larger, functional molecular systems inspired by nature. innovationnewsnetwork.com

Supramolecular Assembly: The nitrile group can act as a hydrogen bond acceptor, allowing this compound to participate in the self-assembly of larger, ordered structures. nih.gov Researchers are exploring how to use these non-covalent interactions to build complex architectures like molecular cages or porous frameworks for applications in gas storage or molecular sensing. mdpi.com For example, a phenylphosphine (B1580520) oxide-bridged macrocycle has been shown to precisely recognize and bind various benzonitrile derivatives. nih.gov

Molecular Recognition and Sensing: The specific electronic and steric properties of the this compound scaffold can be harnessed to create host molecules that selectively bind to certain guest molecules. This could lead to the development of new chemical sensors where, for instance, the binding of an analyte to a this compound-containing receptor triggers a change in fluorescence.

Bio-inspired Materials: Nature excels at creating hierarchically structured materials. innovationnewsnetwork.com By mimicking these biological design principles, chemists can use building blocks like this compound to create advanced synthetic materials. nih.gov This could involve incorporating the molecule into polymers to control their self-assembly into complex nanostructures with unique optical or mechanical properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

To improve the efficiency, safety, and scalability of chemical synthesis, researchers are increasingly moving from traditional batch processes to continuous flow systems and automated platforms. mdpi.comimperial.ac.uk